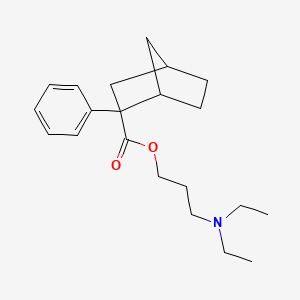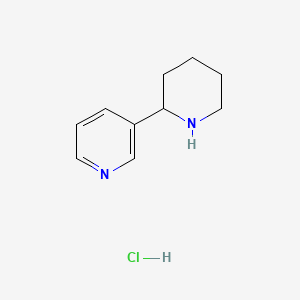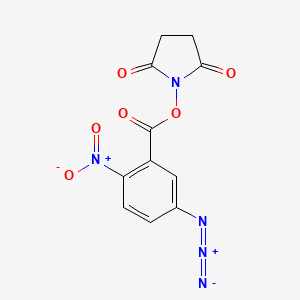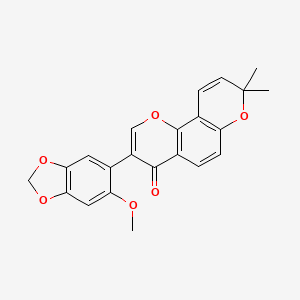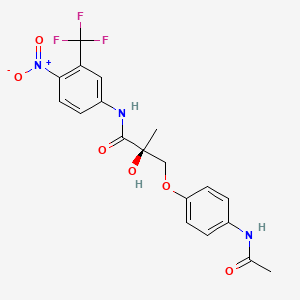
醋酸双氧沙丁
描述
Bisoxatin acetate is a stimulant laxative used primarily for the treatment of constipation and for the preparation of the colon for surgical procedures . It works by increasing peristalsis and inhibiting the absorption of water and ions in the intestine, which increases the water content of the feces and promotes bowel movements .
科学研究应用
醋酸双氧沙丁在科学研究中有多种应用,包括:
生物学: 它被用于研究胃肠道运动以及泻药对消化系统的影响.
医学: 它被用于临床研究,以评估其在治疗便秘和肠道准备中的疗效和安全性.
工业: 它被用于制药行业生产泻药.
作用机制
醋酸双氧沙丁的确切作用机制尚未完全清楚。 它已知能增加肠蠕动并抑制肠道中水和离子的吸收 . 这会增加粪便中的水分含量,促进排便。 该过程涉及的分子靶点和途径尚未得到很好的表征 .
类似化合物:
酚酞: 另一种通过增加肠蠕动起作用的刺激性泻药。
比沙可啶: 一种刺激性泻药,也能增加肠蠕动并抑制肠道中的水分吸收。
比较: 醋酸双氧沙丁在其特定的化学结构及其特定的作用机制方面是独一无二的,这可能与其他刺激性泻药(如酚酞和比沙可啶)略有不同 . 与这些其他化合物相比,其疗效和安全性也可能有所不同。
生化分析
Biochemical Properties
Bisoxatin acetate plays a significant role in biochemical reactions. It increases peristalsis, which is the wave-like muscle contractions that move food through the digestive tract, and inhibits the absorption of water and ions in the intestine . This leads to an increase in the water content of the feces and its movement through the intestine .
Cellular Effects
The effects of Bisoxatin acetate on various types of cells and cellular processes are primarily related to its function as a laxative. It influences cell function by increasing peristalsis and inhibiting the absorption of water and ions in the intestine .
Molecular Mechanism
It is known that once dissociated from acetate, some Bisoxatin is absorbed with a Tmax of 4 hours . The absorbed compound is metabolized to bisoxatin glucuronide .
Metabolic Pathways
Bisoxatin acetate is involved in metabolic pathways where the absorbed compound is metabolized to bisoxatin glucuronide
准备方法
合成路线和反应条件: 醋酸双氧沙丁可以由靛红合成。 合成过程涉及靛红与适当试剂反应形成所需的化合物 . 文献中没有 readily 可获得的关于合成中使用的反应条件和试剂的具体细节。
工业生产方法: 醋酸双氧沙丁的工业生产方法没有得到很好的记录。 它很可能遵循与实验室环境中使用的类似路线进行合成,并针对规模和效率进行了优化。
化学反应分析
反应类型: 醋酸双氧沙丁会经历各种化学反应,包括:
氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 这种反应涉及用另一种原子或原子团取代化合物中的一个原子或原子团。
常用试剂和条件: 这些反应中使用的具体试剂和条件会根据预期结果而有很大差异。 常用试剂可能包括氧化剂、还原剂和各种催化剂。
主要形成产物: 这些反应形成的主要产物取决于使用的具体反应条件和试剂。 目前尚无关于醋酸双氧沙丁特定反应形成产物的详细信息 readily 可用。
相似化合物的比较
Phenolphthalein: Another stimulant laxative that works by increasing peristalsis.
Bisacodyl: A stimulant laxative that also increases peristalsis and inhibits water absorption in the intestine.
Comparison: Bisoxatin acetate is unique in its specific chemical structure and its particular mechanism of action, which may differ slightly from other stimulant laxatives like phenolphthalein and bisacodyl . Its effectiveness and safety profile may also vary compared to these other compounds.
属性
IUPAC Name |
[4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)23(28)25-21-5-3-4-6-22(21)31-24/h3-14H,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBJDQBSLZREAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C(=O)NC3=CC=CC=C3O2)C4=CC=C(C=C4)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048839 | |
| Record name | Bisoxatin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14008-48-1 | |
| Record name | Bisoxatin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14008-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisoxatin acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisoxatin acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bisoxatin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(4-acetoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISOXATIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W5LFS83K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bisoxatin acetate and how does it induce its laxative effect?
A: Bisoxatin acetate is a stimulant laxative that acts locally on the colon to increase peristalsis and reduce water absorption. [, ] While its precise mechanism isn't fully elucidated in the provided research, stimulant laxatives generally work by:
Q2: How does the use of Bisoxatin acetate impact intestinal morphology in cases of diarrhea?
A: A study on rats comparing secretory and osmotic diarrhea, induced by Bisoxatin acetate and lactose respectively, found that both types of diarrhea led to intestinal hypertrophy. [] This hypertrophy was proportionate to the severity of diarrhea but independent of its cause (secretory vs. osmotic). Interestingly, despite greater mucosal damage observed in osmotic diarrhea, those rats absorbed more protein and fat, suggesting that morphological changes may not directly predict intestinal function. []
Q3: Are there any known concerns regarding the use of Bisoxatin acetate during lactation?
A: While the provided research doesn't specify concerns regarding Bisoxatin acetate use during lactation, a review on postpartum constipation interventions mentions that Bisoxatin acetate is not recommended for lactating women. [] This suggests potential risks or lack of safety data for this specific population. Consulting up-to-date medical guidelines and resources is crucial for informed decisions regarding medication use during lactation.
Q4: What are the limitations of the available research on Bisoxatin acetate for postpartum constipation?
A: The research on Bisoxatin acetate for postpartum constipation is limited by several factors: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


